molecular formula C17H20N3NaO4S B016253 (+)-Biotin 4-Amidobenzoic Acid, Sodium Salt CAS No. 102418-74-6

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt

Cat. No. B016253
M. Wt: 385.4 g/mol
InChI Key: AMXZKFYBAOWERX-HZPCBCDKSA-M
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Description

Synthesis Analysis

The synthesis of (+)-biotin has been approached through various methods, often starting from L-cysteine. A notable synthesis involves amidoalkylation leading to C-7-substituted imidazothiazolones as a key step, demonstrating an efficient route to (+)-biotin in 10 steps with a 20% overall yield (Chavan et al., 2005). Another method from L-cysteine involves a stereoselective Lewis base-catalyzed cyanosilylation, illustrating the creation of contiguous asymmetric centers with high stereoselectivity and yield (Seki et al., 2002).

Molecular Structure Analysis

The molecular structure of biotin is characterized by its thiophene ring, a valeric acid side chain, and a ureido ring fused with a tetrahydrothiophene ring. The structure is complex due to the presence of several stereocenters, which are crucial for its biological activity. Studies on the synthesis and structure of biotin derivatives, such as the bis(amido)sodate salt Na[Na{N(SiMe3)2AlMe3}2], highlight the intricate interactions at the molecular level, including Na+- - -H3C− interactions that are pivotal in the synthesis of biotin and its analogs (Niemeyer & Power, 1996).

Chemical Reactions and Properties

Biotin participates in carboxylation reactions as a cofactor for carboxylase enzymes. Its high affinity for proteins such as avidin and streptavidin is exploited in biochemical assays and biotechnology applications. The chemical properties of biotin derivatives, including amides and esters, have been studied for their potential in creating biomimetic surfaces, demonstrating the versatility of biotin in chemical modifications and applications beyond its biological role (Salem et al., 2001).

Physical Properties Analysis

The physical properties of biotin and its derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the synthesis of biotin derivatives for surface engineering relies on the intact biotin structure and its molecular recognition capabilities, underscoring the importance of preserving specific physical properties during synthesis (Salem et al., 2001).

Chemical Properties Analysis

The chemical reactivity of biotin, including its ability to form stable complexes with proteins such as avidin, is central to its role in biological systems and technological applications. The biotin-avidin interaction, characterized by high specificity and affinity, is a cornerstone in biochemical assays and therapeutic targeting, illustrating the critical chemical properties that make biotin a molecule of immense scientific interest (Salem et al., 2001).

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Application : 4-Aminobenzoic acid sodium salt is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a chemical synthesis, which is then used to produce the final product.
  • Antimicrobial and Cytotoxic Agents

    • Application : Derivatives of 4-aminobenzoic acid have shown various biological activities, including antimicrobial and cytotoxic effects .
    • Method : The amino group of 4-aminobenzoic acid is modified, resulting in altered vitamin function in susceptible strains. Novel derivatives with enhanced lipophilicity may promote limited absorption and intracellular accumulation of PABA via passive diffusion .
    • Results : The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
  • Intermediate in Folate Synthesis

    • Application : PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
    • Method : Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate .
    • Results : The production of folate, which is essential for various cellular processes including DNA synthesis and repair, and the synthesis of certain amino acids .
  • Synthesis of Benzimidazolyl Benzamine Compounds

    • Application : 4-Aminobenzoic acid is used in the synthesis of benzimidazolyl benzamine compounds .
    • Method : The compound is synthesized by reacting 4-amino benzoic acid and o-phenylene diamine, which after further reacting with formaldehyde and piperidine, results in a piperidinylmethyl-based benzamine derivative .
  • Commercial and Industrial Use

    • Application : In industry, PABA is prepared mainly by two routes: Reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid .

Safety And Hazards

When handling “(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S.Na/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15;/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24);/q;+1/p-1/t12-,13-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXZKFYBAOWERX-HZPCBCDKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)[O-])NC(=O)N2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635548
Record name Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Biotin 4-Amidobenzoic Acid, Sodium Salt

CAS RN

102418-74-6
Record name Sodium 4-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Hayakawa, L Guo, EA Terentyeva, XK Li… - … of Chromatography B, 2006 - Elsevier
Enzyme kinetic parameters, such as K m , V max (or V), k cat /K m , and K i (by biotin or lipoic acid) for biotinidase and lipoamidase were determined in Lewis (LEW) rat and …
Number of citations: 20 www.sciencedirect.com
Z Liu, X Zhao, H Sheng, Y Cai, X Yin… - American journal of …, 2018 - Wiley Online Library
… Briefly, 50 µl of the protein homogenates were incubated with 450 µl 0.158 mM biotin 4-amidobenzoic acid sodium salt at 37 C for 30 min. Then, 50 µl 30% trichloroacetic acid was …
Number of citations: 15 onlinelibrary.wiley.com
A Libánská, T Špringer, L Peštová, K Kotalík… - Communications …, 2023 - nature.com
… Then, the solution of biotin 4-amidobenzoic acid sodium salt dissolved in PBS (10 µg/ml) was injected onto a sensor surface to bind to unoccupied streptavidin pockets to prevent further …
Number of citations: 7 www.nature.com
K Yoshikawa, K Hayakawa, N Katsumata… - … of Chromatography B …, 1996 - Elsevier
… Biotin 6-amidoquinoline (BAQ) and biotin 4amidobenzoic acid sodium salt (BPAB) were purchased from Sigma (St. Louis, MO, USA). 6-Aminoquinoline (AQ) was obtained from Aldrich (…
Number of citations: 14 www.sciencedirect.com

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